![molecular formula C7H13NO B15051487 [(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-azabicyclo[221]heptan-2-yl]methanol is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for [(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the palladium-catalyzed approach mentioned above could be adapted for larger-scale production, given its efficiency and broad substrate scope.
化学反応の分析
Types of Reactions
[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
科学的研究の応用
[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex bicyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action for [(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic structure, offering different chemical properties.
Uniqueness
[(2S)-1-azabicyclo[221]heptan-2-yl]methanol is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C7H13NO |
|---|---|
分子量 |
127.18 g/mol |
IUPAC名 |
[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-6-1-2-8(7)4-6/h6-7,9H,1-5H2/t6?,7-/m0/s1 |
InChIキー |
QZJVASHWMPEAIJ-MLWJPKLSSA-N |
異性体SMILES |
C1CN2CC1C[C@H]2CO |
正規SMILES |
C1CN2CC1CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


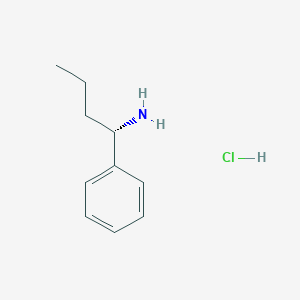
![tert-Butyl 4,4-dimethyl-3,4-dihydrobenzo[b][1,4]azasiline-1(2H)-carboxylate](/img/structure/B15051417.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051419.png)
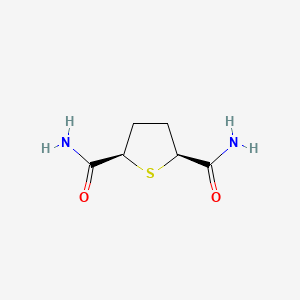
![(hexahydro-1H-pyrrolizin-1-yl)methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B15051425.png)
![(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15051433.png)
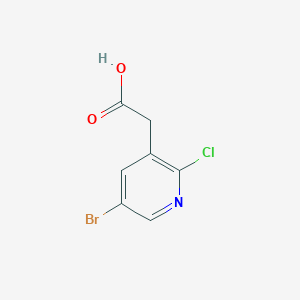
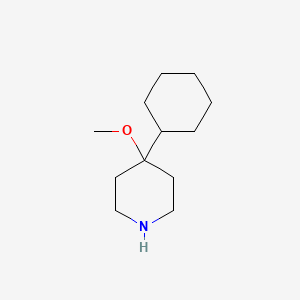
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B15051450.png)
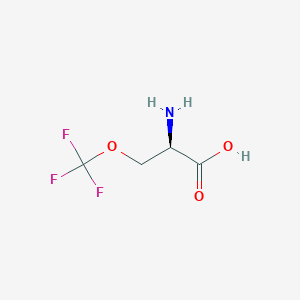
![[(1,5-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B15051456.png)
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)
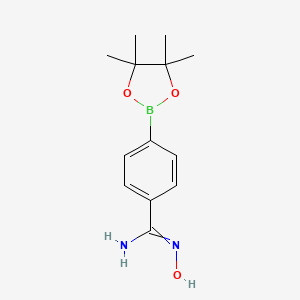
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
